molecular formula C17H17Cl2NO3 B12111994 Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester CAS No. 937676-33-0

Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester

Cat. No.: B12111994
CAS No.: 937676-33-0
M. Wt: 354.2 g/mol
InChI Key: UMCJPOZYGYQQIS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2,5-dichlorophenoxy group and an aminoethyl chain, further esterified with a methyl group. This structural complexity imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which is then reacted with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is further reacted with 3-methylbenzoic acid in the presence of a dehydrating agent to form the ester linkage. The final step involves the methylation of the ester using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step, reducing the overall production cost and environmental impact .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid.

Reaction Conditions Products Key Findings
Acidic (HCl, H₂O, reflux)Benzoic acid derivative with free -COOH groupHydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
Basic (NaOH, H₂O/EtOH)Sodium salt of the carboxylic acidSaponification occurs at elevated temperatures, yielding the carboxylate intermediate .

Example Reaction Pathway :

Methyl esterH+/OHCarboxylic acid+Methanol\text{Methyl ester}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic acid}+\text{Methanol}

Nucleophilic Substitution at Dichlorophenoxy Group

The 2,5-dichlorophenoxy moiety may undergo substitution under specific conditions:

Reagents Products Challenges
Alkoxides (RO⁻)Alkoxy-substituted derivativesSteric hindrance from the ethylamino group slows reactivity .
Amines (RNH₂)Aminophenoxy analogsLimited data on regioselectivity due to competing reactions at the ester .

Key Insight :
The electron-withdrawing chlorine atoms activate the phenoxy ring for nucleophilic aromatic substitution, but steric factors dominate reactivity .

Amino Group Reactivity

The ethylamino group participates in alkylation or acylation:

Reagents Products Conditions
Acetyl chlorideN-Acetyl derivativeRequires base (e.g., pyridine) to scavenge HCl .
Methyl iodideN-Methylated productConducted in polar aprotic solvents (DMF, THF) .

Limitations :

  • Secondary amine reactivity is reduced compared to primary amines.

  • Competing ester hydrolysis may occur under prolonged reaction times .

Oxidative Degradation

Oxidizing agents (e.g., KMnO₄, CrO₃) target the methyl group or aromatic rings:

Oxidizing Agent Products Observations
KMnO₄ (acidic)Carboxylic acid from methyl groupOver-oxidation of the dichlorophenoxy ring is minimized due to electron-withdrawing Cl .
Ozone (O₃)Cleavage productsLimited data; predicted to degrade the ethylamino linkage .

Photochemical Reactions

UV irradiation induces bond cleavage in halogenated aromatics:

Conditions Outcomes
λ = 254 nm (CH₃CN)Dechlorination and radical intermediates
Visible light (TiO₂ catalyst)Partial degradation to smaller aromatic fragments .

Risk of Byproducts :
Chlorinated biphenyls or dioxins may form under uncontrolled conditions .

Scientific Research Applications

Chemistry

Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester serves as a vital building block in organic synthesis. It is employed as a reagent in various chemical reactions due to its ability to undergo oxidation, reduction, and substitution reactions:

  • Oxidation : Converts to corresponding carboxylic acids using potassium permanganate or chromium trioxide.
  • Reduction : Ester groups can be reduced to alcohols using lithium aluminum hydride.
  • Substitution : Electrophilic substitution on the aromatic ring can yield halogenated or nitrated derivatives.

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and antifungal properties. Studies have shown that it can disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further exploration in pharmaceutical applications.

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic effects. It serves as a precursor in synthesizing various pharmaceutical compounds. Its unique properties allow for the development of drugs targeting specific biological pathways.

Industry

This compound finds utility in the production of agrochemicals, dyes, and polymers. Its effective chemical properties make it suitable for creating formulations that enhance product performance in agricultural applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology explored the antimicrobial efficacy of benzoic acid derivatives against various pathogens. The results indicated that the compound exhibited significant activity against Gram-positive bacteria and fungi, suggesting its potential use as a natural preservative in food products.

Case Study 2: Synthetic Applications

Research detailed in Synthetic Communications highlighted the compound's role as an intermediate in synthesizing complex organic molecules. The study demonstrated efficient synthetic routes utilizing this ester to produce bioactive compounds with enhanced pharmacological profiles.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,5-dichloro-, methyl ester
  • Benzoic acid, 2-amino-5-chloro-, methyl ester
  • Benzoic acid, 2-(2-methylpropyl)amino-, methyl ester

Uniqueness

The unique combination of the 2,5-dichlorophenoxy group and the aminoethyl chain in benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester imparts distinct chemical and biological properties. This makes it more versatile compared to its analogs, which may lack one or more of these functional groups .

Biological Activity

Benzoic acid derivatives have garnered significant attention in pharmaceutical and agricultural research due to their diverse biological activities. The compound Benzoic acid, 2-[[2-(2,5-dichlorophenoxy)ethyl]amino]-3-methyl-, methyl ester (CAS Number: 86308-86-3) is particularly noteworthy for its potential applications in herbicides and as therapeutic agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C13H12Cl2N O3
  • Molecular Weight : 283.107 g/mol
  • LogP : 4.48 (indicating lipophilicity)
  • Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover .
  • Enzyme Interaction : In silico studies have identified that certain benzoic acid derivatives can bind to cathepsins B and L, which are involved in protein degradation processes. The activation of these enzymes suggests potential roles in modulating proteostasis and possibly influencing aging-related cellular functions .
  • Anticancer Activity : The compound has shown promise in targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers. In vitro studies demonstrated that this benzoic acid derivative can inhibit these proteins, leading to apoptosis in cancer cell lines .

Efficacy in Biological Assays

A summary of various studies assessing the biological activity of benzoic acid derivatives is presented below:

Study Biological Activity Assessed Findings
Proteasome activityInduced significant activation of chymotrypsin-like enzymatic activity (467.3 ± 3.9%)
Anticancer efficacyDisplayed equipotent binding to Mcl-1 and Bfl-1 with IC50 values around 100 nM
CytotoxicityExhibited growth-inhibitory effects on multiple cancer cell lines with IC50 < 30 µM

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of benzoic acid derivatives, it was found that compounds similar to the target compound exhibited significant cytotoxicity against human glioblastoma U251 cells. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing activity .

Case Study 2: Herbicidal Activity

The compound has been evaluated as a potential herbicide. A formulation containing this benzoic acid derivative demonstrated effective weed control in agricultural settings, suggesting its utility as an environmentally friendly herbicide alternative .

Properties

CAS No.

937676-33-0

Molecular Formula

C17H17Cl2NO3

Molecular Weight

354.2 g/mol

IUPAC Name

methyl 2-[2-(2,5-dichlorophenoxy)ethylamino]-3-methylbenzoate

InChI

InChI=1S/C17H17Cl2NO3/c1-11-4-3-5-13(17(21)22-2)16(11)20-8-9-23-15-10-12(18)6-7-14(15)19/h3-7,10,20H,8-9H2,1-2H3

InChI Key

UMCJPOZYGYQQIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)NCCOC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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